molecular formula C19H19N3O3 B3140069 Ethyl 5-cyano-6-morpholino-2-phenylnicotinate CAS No. 477866-24-3

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate

Cat. No.: B3140069
CAS No.: 477866-24-3
M. Wt: 337.4 g/mol
InChI Key: QAZAUHUQNOQNDX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate is a chemical compound with the molecular formula C19H19N3O3 and a molecular weight of 337.37 g/mol It is known for its unique structure, which includes a cyano group, a morpholino group, and a phenyl group attached to a nicotinate backbone

Preparation Methods

The synthesis of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholino group can enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its binding affinity with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 5-cyano-6-morpholino-2-phenylnicotinate can be compared with other similar compounds, such as:

    Ethyl 5-cyano-6-piperidino-2-phenylnicotinate: Similar structure but with a piperidino group instead of a morpholino group.

    Ethyl 5-cyano-6-pyrrolidino-2-phenylnicotinate: Similar structure but with a pyrrolidino group instead of a morpholino group.

    Ethyl 5-cyano-6-azepano-2-phenylnicotinate: Similar structure but with an azepano group instead of a morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-cyano-6-morpholin-4-yl-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-19(23)16-12-15(13-20)18(22-8-10-24-11-9-22)21-17(16)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZAUHUQNOQNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177223
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477866-24-3
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477866-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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